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An In-depth Technical Guide to the Chemical and Physical Properties of Phalloidin for
Researchers, Scientists, and Drug Development Professionals.

Abstract

Phalloidin is a bicyclic heptapeptide toxin isolated from the poisonous Amanita phalloides
mushroom, commonly known as the death cap.[1][2] Its high affinity and specific binding to
filamentous actin (F-actin) make it an indispensable tool in cell biology for visualizing the actin
cytoskeleton.[2] Phalloidin stabilizes actin filaments by preventing their depolymerization,
thereby potently disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a
multitude of cellular processes including cell matility, division, and signal transduction.[1][3][4]
This guide provides a comprehensive overview of the chemical and physical properties of
phalloidin, its mechanism of action, and detailed protocols for its application in research.

Chemical and Physical Properties

Phalloidin is a crystalline solid that is highly toxic.[1][5] Its unique structure, featuring a
thioether bridge between a cysteine and tryptophan residue, is crucial for its biological activity.

[6]7]

Chemical Properties
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Property Value Reference
Molecular Formula C35H4sNsO11S [1]8]
Molecular Weight 788.87 g/mol [L][5]9][10][11]
CAS Number 17466-45-4 [5][8][10][11]
(1S,14R,18S,20S,23S,28S,31
S,34R)-28-[(2R)-2,3-dihydroxy-
2-methylpropyl]-18-hydroxy-
34-[(1S)-1-
hydroxyethyl]-23,31-dimethyl-

IUPAC Name 12-thia- 9]
10,16,22,25,27,30,33,36-
octazapentacyclo[12.11.11.03,2
1.04,2.01% 29lhexatriaconta-
3(11),4,6,8-tetraene-
15,21,24,26,29,32,35-heptone

Physical Properties
Property Value Reference
Appearance White needle-like crystals [1]
_ _ 281-282 °C (538-540 °F; 554-

Melting Point [11[9]
555 K) (hexahydrate)

Solubility

Water 0.5 mg/mL (warm) [8][12]
Methanol 10 mg/mL [13]
Ethanol 10 mg/mL [8]
DMSO 10 mg/mL [8]
DMF 10 mg/mL [8]
UV Absorption Max (Amax) 222,291 nm [8][12]
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Stability and Storage

Lyophilized phalloidin is stable for at least one year when stored at -20°C, desiccated, and
protected from light.[7] Stock solutions in methanol or DMSO are also stable for at least one
year when stored at -20°C.[6][14] It is recommended to aliquot stock solutions to avoid
repeated freeze-thaw cycles.[15][16] Phalloidin's affinity for actin is pH-sensitive and is lost at
elevated pH due to the cleavage of the thioether bridge.[6][7][17]

Interaction with Actin

Phalloidin's biological effects stem from its highly specific and strong interaction with F-actin.

Mechanism of Action

Phalloidin binds at the interface between F-actin subunits, locking them together and
preventing depolymerization.[1] It does not bind to monomeric G-actin.[2][18] This stabilization
of actin filaments shifts the monomer-polymer equilibrium towards the polymer, lowering the
critical concentration for polymerization by up to 30-fold.[6][7][14] Phalloidin also inhibits the
ATP hydrolysis activity of F-actin.[1][9]

Binding Kinetics and Affinity

Phalloidin binds to actin filaments with high affinity. The dissociation constant (Kd) for the
actin-phalloidin complex is in the nanomolar range, approximately 20-30 nM.[5][13] It binds
stoichiometrically at a ratio of about one phalloidin molecule per actin subunit.[2][6] The
binding of phalloidin prevents the dissociation of actin monomers from both the preferred
(barbed) and non-preferred (pointed) ends of the filament.

Parameter Value Reference
Dissociation Constant (Kd) ~20-30 nM [51[13]
Binding Stoichiometry 1:1 (Phalloidin:Actin subunit) [2][6]

Biological Effects and Toxicity

Phalloidin is a potent toxin, primarily affecting liver cells, which readily take it up via bile salt
transporters.[1] The stabilization of actin filaments disrupts the cytoskeleton, leading to
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cytotoxicity.[4]
Parameter Value Organism Route Reference
LDso 2 mg/kg Mouse Intraperitoneal [1109]

Experimental Protocols

Phalloidin's high affinity and specificity for F-actin have made it a valuable tool for
fluorescently labeling and visualizing the actin cytoskeleton in fixed and permeabilized cells.[1]

Fluorescent Staining of F-Actin in Cultured Cells

This protocol describes the staining of adherent cells grown on coverslips.
Materials:

o Cells grown on sterile glass coverslips

» Phosphate-buffered saline (PBS), pH 7.4

o Methanol-free formaldehyde (3-4% in PBS)

« Triton X-100 (0.1% in PBS)

e Bovine serum albumin (BSA) (1% in PBS)

o Fluorescently labeled phalloidin stock solution (e.g., in methanol or DMSO)

Mounting medium
Procedure:

» Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3-4% methanol-free
formaldehyde in PBS for 10-30 minutes at room temperature.[17]

e Rinsing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes
each.
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Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize
the cell membranes.[17]

Rinsing: Wash the cells three times with PBS for 5 minutes each.

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1%
BSA in PBS for 20-30 minutes.[17]

Staining: Dilute the fluorescent phalloidin stock solution to its working concentration in PBS
with 1% BSA. A common dilution is 1:100 to 1:1000.[17] Incubate the cells with the staining
solution for 20-90 minutes at room temperature, protected from light.[17]

Rinsing: Wash the cells three times with PBS for 5 minutes each to remove unbound
phalloidin conjugate.[17]

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate
filter set for the chosen fluorophore.
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Experimental Workflow: F-Actin Staining with Phalloidin

Cell Preparation

Culture cells on coverslips

A/

Wash with PBS

Fixation & Pefmeabilization

Fix with 3-4% Formaldehyde

A/

Wash with PBS (3x)

A

Permeabilize with 0.1% Triton X-100

A

Wash with PBS (3x)

Staiping
A

Block with 1% BSA (optional)

A/

Incubate with Fluorescent Phalloidin

A

Wash with PBS (3x)

Ima?ing

Mount coverslip

A/

Fluorescence Microscopy
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Caption: Workflow for fluorescently labeling F-actin in cultured cells.
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In Vitro Actin Polymerization Assay (Pyrene-Actin)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence
increase of pyrene-labeled G-actin as it incorporates into F-actin. Phalloidin can be added to
observe its effect on polymerization.

Materials:

Pyrene-labeled G-actin

Unlabeled G-actin

G-buffer (e.g., 2 mM Tris-HCI pH 8.0, 0.2 mM ATP, 0.1 mM CaClz, 0.5 mM DTT)

10x Polymerization buffer (e.g., 500 mM KCI, 20 mM MgClz, 10 mM ATP)

Phalloidin stock solution or control buffer

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin
in G-buffer on ice. The final actin concentration in the assay is typically 1-4 uM.[3]

o Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission
wavelengths for pyrene-actin.

e Reaction Mix: In a cuvette, combine the G-actin solution with either the phalloidin solution at
the desired concentration or a control buffer.

« Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x polymerization
buffer. Mix quickly.

o Data Acquisition: Immediately begin recording the fluorescence intensity over time. The
fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.
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» Analysis: Plot fluorescence intensity versus time to obtain a polymerization curve. The rate of
polymerization can be determined from the slope of the curve during the elongation phase.
The effect of phalloidin will be observed as a change in the polymerization kinetics, typically
an increased rate and extent of polymerization.

Signaling Pathways

The actin cytoskeleton is a hub for numerous signaling pathways. By locking actin filaments in
a static state, phalloidin indirectly but profoundly impacts these pathways.

Rho GTPase Signhaling

The Rho family of small GTPases (including RhoA, Racl, and Cdc42) are master regulators of
the actin cytoskeleton. They cycle between an active GTP-bound and an inactive GDP-bound
state to control the formation of stress fibers, lamellipodia, and filopodia. The dynamic
remodeling of actin is essential for their function. Phalloidin-induced stabilization of actin
filaments disrupts the downstream effects of Rho GTPases, thereby inhibiting processes like
cell migration, adhesion, and cytokinesis.[8][10] For instance, the formation of stress fibers,
which is downstream of RhoA activation, is dependent on actin polymerization, a process that
is dysregulated by phalloidin.[17]
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Impact of Phalloidin on Rho GTPase Signaling
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Caption: Phalloidin disrupts Rho GTPase signaling by stabilizing F-actin.
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Conclusion

Phalloidin's unique ability to specifically bind and stabilize filamentous actin has established it
as a cornerstone tool in cell biology research. Its well-characterized chemical and physical
properties, coupled with its potent biological effects, allow for detailed investigation of the actin
cytoskeleton's role in various cellular functions. Understanding the technical details of
phalloidin's properties and its impact on cellular signaling pathways is crucial for its effective
application in research and for exploring its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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